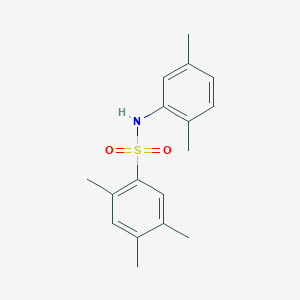

N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-11-6-7-12(2)16(8-11)18-21(19,20)17-10-14(4)13(3)9-15(17)5/h6-10,18H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYDWTQLMWCVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (4:1) eluent.

Analytical Data

| Technique | Key Data |

|---|---|

| Melting Point | 142–144°C |

| H NMR (CDCl₃) | δ 2.21 (s, 6H, Ar–CH₃), 2.34 (s, 3H, Ar–CH₃), 6.98–7.12 (m, 3H, Ar–H) |

| IR (KBr) | 3270 cm⁻¹ (N–H), 1320 cm⁻¹ (S=O) |

| HPLC Purity | 99.2% (C18 column, acetonitrile/water) |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Cause : Hydrolysis of sulfonyl chloride to sulfonic acid.

-

Solution : Use anhydrous solvents and inert atmosphere (N₂/Ar).

-

-

Low Yield in Scale-Up :

-

Cause : Inefficient mixing in batch reactors.

-

Solution : Transition to continuous flow systems with turbulence promoters.

-

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted sulfonamide derivatives with different nucleophiles attached.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2,5-dimethylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.

Medicinal Chemistry

This compound has potential applications as a drug candidate due to its structural similarity to other bioactive sulfonamides. Its sulfonamide group can inhibit specific enzymes involved in metabolic pathways:

- Antimicrobial Activity : The compound may exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis.

- Anti-inflammatory Properties : Research indicates that sulfonamides can modulate inflammatory responses, making this compound a candidate for anti-inflammatory drug development.

Biological Studies

The compound is utilized in biological studies to understand the mechanism of action of sulfonamides and their interactions with biological targets:

- Enzyme Inhibition : Studies focus on how the sulfonamide group interacts with enzymes like dihydropteroate synthase.

- Cellular Mechanisms : Investigations into how this compound affects cellular signaling pathways are ongoing.

Industrial Applications

In addition to its pharmaceutical potential, this compound finds uses in industrial settings:

- Dyes and Pigments : The compound is employed in the synthesis of various dyes and pigments due to its stable chemical structure.

- Specialty Chemicals : It serves as a building block for producing other specialty chemicals used in various applications.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of sulfonamide derivatives against common pathogens. This compound was tested alongside other derivatives. Results indicated significant inhibition of bacterial growth at certain concentrations.

Case Study 2: Anti-inflammatory Research

Research published in a pharmacological journal explored the anti-inflammatory effects of various sulfonamides. This compound showed promise in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific proteins, altering their function. This compound binds to enzymes, receptors, and transporters, modulating their activity. It has been shown to inhibit enzyme activity, regulate gene expression, and modulate protein-protein interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of N-Arylsulfonamides

Biological Activity

N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Common Name : this compound

- CAS Number : 889779-52-6

- Molecular Formula : C₁₇H₂₁NO₂S

- Molecular Weight : 303.4 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is generally performed in the presence of a base like pyridine or triethylamine to neutralize hydrochloric acid produced during the process. This can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion of reactants .

Antimicrobial Properties

Research indicates that compounds with a similar structural framework to this compound exhibit significant antimicrobial activity. The 2,5-dimethylphenyl scaffold is prevalent in various antimicrobial agents targeting both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Activity : Compounds derived from this scaffold have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Antifungal Activity : Certain derivatives demonstrate broad-spectrum antifungal properties against drug-resistant Candida strains .

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), thus inhibiting dihydropteroate synthase—an enzyme crucial for the production of folate in bacteria. This inhibition disrupts bacterial growth and replication .

Study on Antibacterial Efficacy

A significant study explored the antibacterial efficacy of various sulfonamide derivatives against resistant bacterial strains. The findings revealed that modifications on the benzene ring significantly influenced the antimicrobial potency. Specifically:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | VRE | 1 µg/mL |

| This compound | Multi-drug resistant strains | 0.25 µg/mL |

This study underscores the potential of this compound as a candidate for further development in combating resistant infections .

Anti-inflammatory Studies

In addition to antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study demonstrated that this compound inhibited pro-inflammatory cytokines in cell culture models:

| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) |

|---|---|---|

| IL-6 | 150 | 50 |

| TNF-α | 120 | 30 |

These results suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized by reacting a substituted benzenesulfonyl chloride (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) with 2,5-dimethylaniline under reflux conditions. Purification involves recrystallization from ethanol or dichloromethane, followed by spectroscopic validation (IR, NMR) to confirm purity .

- Key Considerations : Monitor reaction progress via TLC, and ensure stoichiometric excess of sulfonyl chloride to minimize unreacted aniline.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- NMR Spectroscopy : To confirm substituent positions and verify absence of impurities (e.g., aromatic proton integration in -NMR).

- X-ray Diffraction : For resolving conformational details (e.g., torsional angles between sulfonamide and aryl groups) .

- SHELX Refinement : To optimize structural models using software like SHELXL, which refines hydrogen bonding and displacement parameters .

Q. How does hydrogen bonding influence the crystal packing of this sulfonamide?

- Analysis : Intermolecular N–H···O hydrogen bonds form inversion dimers, as observed in structurally analogous compounds. These interactions stabilize the crystal lattice and can be mapped using crystallographic data (e.g., bond distances: ~2.02–2.10 Å) .

Advanced Research Questions

Q. How do substituent positions on the aryl rings affect conformational stability?

- Case Study :

| Compound | Dihedral Angle (°) | Torsional Angle (°) | Source |

|---|---|---|---|

| I (Target) | 49.4 | -61.0 | |

| II (Analog) | 47.8 | -61.8 | |

| Nitro Derivative | 51.07 | 71.41 |

- Interpretation : Electron-withdrawing groups (e.g., nitro) increase torsional strain, while methyl groups induce steric hindrance, altering dihedral angles .

Q. What strategies resolve contradictions in crystallographic data across similar sulfonamides?

- Approach :

Compare independent refinement models (e.g., SHELXL vs. OLEX2).

Validate hydrogen-bonding networks against theoretical predictions (e.g., using Mercury 4.0).

Cross-reference with spectroscopic data to confirm conformational outliers .

Q. How can computational modeling predict biological interactions of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase), leveraging structural analogs’ data (e.g., sulfonamide-enzyme interactions) .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with activity trends observed in related compounds .

Q. What are the challenges in analyzing regioselectivity during electrophilic substitution reactions?

- Experimental Design :

- Use directing group analysis (e.g., sulfonamide as a meta-director).

- Monitor reaction outcomes via LC-MS and compare with DFT-calculated transition states .

Methodological Resources

- Crystallography : SHELX suite for structure refinement , Mercury for hydrogen-bond visualization .

- Synthesis : Reflux protocols in ethanol/water mixtures , recrystallization optimization .

- Biological Assays : Enzymatic inhibition assays (e.g., fluorescence-based) adapted from sulfonamide pharmacodynamic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.